![molecular formula C15H14FNO3 B4979948 2-(3-fluorophenoxy)ethyl phenylcarbamate](/img/structure/B4979948.png)
2-(3-fluorophenoxy)ethyl phenylcarbamate
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Overview
Description
2-(3-fluorophenoxy)ethyl phenylcarbamate, also known as FPEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of phenylcarbamate and has been found to have several interesting properties that make it a promising candidate for various applications in the field of science.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)ethyl phenylcarbamate is not fully understood, but it is believed to modulate the activity of certain neurotransmitter receptors, including GABA receptors and NMDA receptors. 2-(3-fluorophenoxy)ethyl phenylcarbamate has been found to have both agonist and antagonist effects on these receptors, depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects:
2-(3-fluorophenoxy)ethyl phenylcarbamate has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter receptor activity, the inhibition of certain enzymes, and the induction of apoptosis in cancer cells. 2-(3-fluorophenoxy)ethyl phenylcarbamate has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-fluorophenoxy)ethyl phenylcarbamate is its ability to modulate the activity of specific neurotransmitter receptors, making it a useful tool for studying the mechanisms of neurotransmission. However, one limitation of 2-(3-fluorophenoxy)ethyl phenylcarbamate is its relatively low potency compared to other compounds that target the same receptors. Additionally, 2-(3-fluorophenoxy)ethyl phenylcarbamate has not been extensively studied for its potential toxicity, so caution should be taken when using this compound in lab experiments.
Future Directions
There are several potential future directions for research on 2-(3-fluorophenoxy)ethyl phenylcarbamate. One area of interest is the development of more potent derivatives of 2-(3-fluorophenoxy)ethyl phenylcarbamate that can more effectively modulate neurotransmitter receptor activity. Another area of interest is the study of 2-(3-fluorophenoxy)ethyl phenylcarbamate's potential use as a drug candidate for the treatment of various diseases, including neurological disorders and cancer. Finally, further research is needed to fully understand the mechanism of action of 2-(3-fluorophenoxy)ethyl phenylcarbamate and its potential toxic effects.
Synthesis Methods
The synthesis of 2-(3-fluorophenoxy)ethyl phenylcarbamate involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to form 2-(3-fluorophenoxy)ethyl phenylcarbamate. The synthesis of 2-(3-fluorophenoxy)ethyl phenylcarbamate has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
2-(3-fluorophenoxy)ethyl phenylcarbamate has been studied for its potential use in several areas of scientific research, including neuroscience, pharmacology, and toxicology. In neuroscience, 2-(3-fluorophenoxy)ethyl phenylcarbamate has been found to modulate the activity of certain neurotransmitter receptors, making it a useful tool for studying the mechanisms of neurotransmission. In pharmacology, 2-(3-fluorophenoxy)ethyl phenylcarbamate has been studied for its potential use as a drug candidate for the treatment of various diseases. In toxicology, 2-(3-fluorophenoxy)ethyl phenylcarbamate has been used to study the effects of chemical exposure on various biological systems.
properties
IUPAC Name |
2-(3-fluorophenoxy)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c16-12-5-4-8-14(11-12)19-9-10-20-15(18)17-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERVYGCPMBLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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